(2,6-Dimethylmorpholin-4-yl){5-[(2-methylphenoxy)methyl]furan-2-yl}methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several functional groups present. It includes a morpholine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The presence of the furan ring and the phenoxy group could potentially influence the compound’s reactivity and interactions with biological targets.Scientific Research Applications
Synthetic Methodologies and Chemical Structures
Novel Synthetic Routes
Research has detailed the synthesis of related heterocyclic compounds, showcasing the versatility of synthetic routes that produce compounds with potential pharmacological activities. For example, Bonilla-Castañeda et al. (2022) demonstrated a two-step synthesis procedure from commercial reagents, resulting in derivatives known for their anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
Chemical Characterization
The structural elucidation of similar compounds through methods like IR, 1H NMR, 13C NMR, and X-ray diffraction data has been pivotal in understanding their chemical properties and potential as therapeutic agents.
Potential Therapeutic Properties
Pharmacological Activities
Various derivatives exhibit a range of biological activities. For instance, derivatives synthesized by Giardiná et al. (1996) have been evaluated for their binding profiles across multiple receptor types, highlighting the potential of these compounds in therapeutic applications, especially as selective ligands for receptor subtypes (Giardiná, Crucianelli, Romanelli, Leonardi, Poggesi, & Melchiorre, 1996).
Antioxidant and Anti-inflammatory Activities
The synthesis and evaluation of 2,6-diisobornylphenol derivatives by Buravlev et al. (2017) demonstrated significant membrane-protective and antioxidant activity under oxidative stress conditions, indicating their potential for further pharmacological studies (Buravlev, Chukicheva, Shevchenko, & Kutchin, 2017).
Chemical Interactions and Properties
- Chemical-Epigenetic Enhancement: The study by Sun et al. (2018) on the chemical-epigenetic culture of Aspergillus terreus with trichostatin A (TSA) illustrated the enhancement of chemodiversity in fungal products. This approach can potentially unveil new compounds with diverse biological activities, underscoring the importance of innovative methods in drug discovery (Sun, Zhu, Hao, Wang, & Zhu, 2018).
Safety and Hazards
properties
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-[5-[(2-methylphenoxy)methyl]furan-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-13-6-4-5-7-17(13)22-12-16-8-9-18(24-16)19(21)20-10-14(2)23-15(3)11-20/h4-9,14-15H,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIKCOUIGWNXFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(O2)COC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301329464 |
Source
|
Record name | (2,6-dimethylmorpholin-4-yl)-[5-[(2-methylphenoxy)methyl]furan-2-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301329464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
47.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49730034 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
878717-28-3 |
Source
|
Record name | (2,6-dimethylmorpholin-4-yl)-[5-[(2-methylphenoxy)methyl]furan-2-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301329464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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